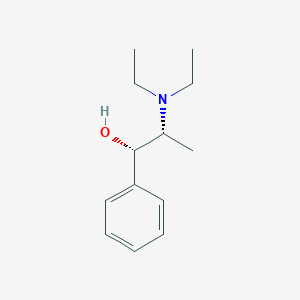

(1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol

Übersicht

Beschreibung

(1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical behavior.

Biochemische Analyse

Biochemical Properties

(1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of monoamine transporters. It interacts with enzymes such as norepinephrine and serotonin transporters, inhibiting their activity . These interactions are characterized by the binding of the compound to the active sites of these transporters, thereby preventing the reuptake of neurotransmitters and increasing their availability in the synaptic cleft.

Cellular Effects

The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound enhances neurotransmitter signaling by inhibiting the reuptake of norepinephrine and serotonin . This leads to increased neurotransmitter levels, which can influence mood, cognition, and overall neuronal function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with monoamine transporters. By binding to these transporters, the compound inhibits their function, leading to increased extracellular concentrations of neurotransmitters . This inhibition can result in altered gene expression and enzyme activity, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in neurotransmitter levels, with potential long-term effects on cellular function and behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits monoamine transporters without significant adverse effects. At higher doses, it can cause toxicity and adverse effects such as increased heart rate and blood pressure . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes responsible for its biotransformation. These enzymes, such as cytochrome P450, metabolize the compound into various metabolites, which can affect its overall activity and efficacy . The compound’s influence on metabolic flux and metabolite levels is a key area of study in understanding its pharmacokinetics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as lipid solubility and protein binding affinity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often found in synaptic vesicles and other cellular compartments involved in neurotransmitter storage and release . Post-translational modifications and targeting signals direct the compound to these specific compartments, ensuring its effective participation in biochemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high enantioselectivity and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Alkylated amines.

Wissenschaftliche Forschungsanwendungen

(1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential effects on neurotransmitter systems.

Medicine: Explored as a potential therapeutic agent for various neurological disorders.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter transporters. It can inhibit the reuptake of neurotransmitters like norepinephrine and serotonin, leading to increased levels of these chemicals in the synaptic cleft. This action is mediated through binding to the transporter proteins and blocking their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Milnacipran: Another chiral compound with similar inhibitory effects on neurotransmitter transporters.

Levomilnacipran: A more potent analog of milnacipran with enhanced selectivity for norepinephrine transporters.

Uniqueness

(1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol is unique due to its specific stereochemistry, which imparts distinct pharmacological properties compared to its analogs. Its ability to selectively inhibit neurotransmitter reuptake makes it a valuable compound for research and therapeutic applications .

Biologische Aktivität

(1S,2R)-2-(Diethylamino)-1-phenylpropan-1-ol, commonly referred to as a phenylaminopropanol derivative, has garnered attention for its potential therapeutic applications. This compound is structurally related to various psychoactive substances and has been investigated for its biological activities, particularly in the context of monoamine reuptake modulation.

- Chemical Formula : C13H19N

- Molecular Weight : 205.30 g/mol

- CAS Number : 1201-56-5

- SMILES Notation : N(C(C(C1=CC=CC=C1)O)CC)CC

The biological activity of this compound primarily involves its role as a monoamine reuptake inhibitor . This mechanism is crucial for the treatment of various neuropsychiatric conditions, including depression and anxiety disorders. By inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, the compound enhances neurotransmitter availability in the synaptic cleft.

Biological Activity Overview

Case Study 1: Antidepressant Effects

A study demonstrated that this compound exhibited significant antidepressant-like effects in animal models. The compound was administered to rodents subjected to chronic mild stress, resulting in improved behavioral outcomes in tests such as the forced swim test and tail suspension test. The mechanism was attributed to enhanced serotonergic activity.

Case Study 2: Treatment of Vasomotor Symptoms

Research highlighted the efficacy of this compound in treating vasomotor symptoms (VMS) experienced during menopause. In a clinical trial involving postmenopausal women, participants reported a reduction in hot flashes and night sweats after administration of the compound over a six-week period. The results suggest that its action on monoamines may help modulate the central nervous system's response to hormonal changes.

Case Study 3: Pain Management

A recent investigation explored the analgesic properties of this compound. In preclinical models of neuropathic pain, the compound demonstrated significant pain relief comparable to established analgesics. This effect was linked to its ability to inhibit the reuptake of norepinephrine, which plays a role in pain modulation.

Eigenschaften

IUPAC Name |

(1S,2R)-2-(diethylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFCQRKXGIHOAN-DGCLKSJQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C)C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)[C@H](C)[C@H](C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.